5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid is a synthetic organic compound featuring an oxazole ring, a carboxylic acid group, and a tert-butoxycarbonyl-protected amine
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of peptide derivatives , suggesting that this compound may interact with proteins or enzymes involved in peptide synthesis or degradation.
Pharmacokinetics
The presence of the tert-butoxy carbonyl (boc) group suggests that it might be used as a protecting group in organic synthesis , which could influence its absorption and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis generally begins with the appropriate oxazole derivative, such as a 1,3-oxazole-4-carboxylic acid precursor.
Reagents and Conditions: The synthesis involves the introduction of a tert-butoxycarbonyl (Boc) protecting group to an amine-containing side chain, followed by coupling with the oxazole ring. Typical reagents include Boc anhydride and an appropriate base (e.g., triethylamine).
Steps:
Protection of the amine group by reaction with Boc anhydride under basic conditions.
Coupling of the protected amine with 1,3-oxazole-4-carboxylic acid via an amidation reaction.
Purification of the final product through crystallization or chromatography.
Industrial Production Methods
Large-scale production may leverage flow chemistry techniques for continuous synthesis, optimizing reaction time and minimizing by-products. Industrial processes often use automated reactors and high-purity reagents to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations at the oxazole ring or the side chains.
Reduction: Reduction reactions might target the carboxylic acid group, potentially forming alcohols under suitable conditions.
Substitution: Nucleophilic substitutions can occur, especially at the Boc-protected amine group after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions often involve mild bases or acids, depending on the desired transformation.
Major Products
Oxidation: Yields oxidized derivatives such as oxazole N-oxides.
Reduction: Produces reduced forms like oxazole-based alcohols.
Substitution: Forms substituted derivatives, particularly at positions on the oxazole ring or at the amine group.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Catalysis: Functions as a ligand or catalytic precursor in organometallic reactions.
Biology
Biochemical Studies: Acts as a probe in enzyme-substrate interaction studies.
Drug Design: Serves as a scaffold for the design of pharmaceutical candidates due to its stability and functional group compatibility.
Medicine
Therapeutics: Potentially useful in developing anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Material Science: Utilized in the synthesis of novel polymers or materials with specific properties.
Agrochemicals: Contributes to the development of pesticides or growth regulators.
Comparison with Similar Compounds
Similar Compounds
5-aminomethyl-1,3-oxazole-4-carboxylic acid
N-Boc-1,3-oxazole-4-carboxamide
Unique Aspects
The presence of the Boc-protected amine in 5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid provides enhanced stability and selective reactivity compared to similar compounds, allowing for precise modifications in synthetic applications.
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-6-7(8(13)14)12-5-16-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKCLRRDWLVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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